Hydroxyapatite
Description
Structure
2D Structure
Properties
CAS No. |
12167-74-7 |
|---|---|
Molecular Formula |
CaHO5P-4 |
Molecular Weight |
152.06 g/mol |
IUPAC Name |
pentacalcium;hydroxide;triphosphate |
InChI |
InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
SNEQGKNGRFIHGW-UHFFFAOYSA-J |
SMILES |
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Ca] |
Appearance |
Solid powder |
Color/Form |
Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |
density |
Density: 3.1 to 3.2 /Apatite/ |
Other CAS No. |
12167-74-7 1306-06-5 |
physical_description |
NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10103-46-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Hydroxyapatite
Chemical Synthesis Techniques
Mechanochemical Synthesis Pathways
Mechanochemical synthesis is a solid-state method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in precursor materials. carifree.comelsevier.es This method can be used to synthesize nanocrystalline hydroxyapatite (B223615) powder without the need for high-temperature thermal treatment. carifree.com
The process often involves the mechanical activation of a dry powder mixture of calcium oxide (CaO) and anhydrous calcium hydrogen phosphate (B84403) (CaHPO₄). carifree.com Wet mechanochemical methods, using liquid media like water or ethanol, have also been explored, influencing the phase formation and characteristics of the resulting HAp nanoparticles. nih.govnih.gov For instance, using water as a liquid medium in a wet mechanochemical synthesis route involving dicalcium phosphate dihydrate (CaHPO₄·2H₂O) and calcium carbonate (CaCO₃) resulted in the formation of a low-crystallinity HAp phase. nih.gov
Mechanochemical synthesis has also been applied to synthesize doped HAp, such as zinc-doped HAp, by co-milling precursors like monetite/brushite and zinc carbonate (ZnCO₃). rsc.orgrsc.org This approach can allow for the incorporation of dopant ions into the HAp lattice, influencing properties like nutrient release patterns. rsc.org
Biogenic and Biomimetic Synthesis Routes
Biogenic and biomimetic synthesis routes for this compound are inspired by natural processes, aiming to produce HAp with characteristics similar to biological apatite found in bone and teeth. ekb.egresearchgate.nettaylorfrancis.commater-rep.com These methods often offer more sustainable and potentially cost-effective approaches compared to conventional synthetic techniques. ekb.egtaylorfrancis.com
Extraction and Processing from Natural Precursors
This approach involves obtaining this compound from natural sources rich in calcium phosphate, such as animal bones, fish scales, coral, and seashells. ekb.egrsc.orgnih.govresearchgate.net The process typically involves removing organic matter from the mineral matrix to isolate the HAp. nih.gov
Common methodologies for extracting HAp from natural precursors include calcination, alkaline hydrolysis, precipitation, hydrothermal methods, or a combination of these techniques. nih.gov For example, calcination of bovine bones at temperatures around 900°C can yield HAp. ekb.egresearchgate.net Similarly, chicken eggshells, primarily composed of calcium carbonate, can be used as a biogenic source of calcium for HAp synthesis through processes involving calcination and wet slurry precipitation. elsevier.essemanticscholar.org The specific extraction process and the natural waste source can influence critical properties such as the Ca/P ratio, crystallinity, phase assemblage, particle size, and morphology of the extracted HAp. researchgate.netsemanticscholar.org
Biomimetic Mineralization Processes and Inspired Self-Assembly
Biomimetic mineralization processes aim to replicate the natural formation of this compound in biological systems, often utilizing organic matrices as templates to guide crystal growth and organization. mater-rep.comresearchgate.netnih.govdovepress.com This can involve the use of simulated body fluids (SBFs) which contain ions at concentrations similar to blood plasma, allowing for the formation of carbonated apatite resembling bone mineral under physiological conditions. nih.gov
Inspired self-assembly approaches involve designing molecules or structures that can self-organize and direct the nucleation and growth of HAp crystals. nih.govresearchgate.netfrontiersin.org For instance, self-assembled peptide-polymer hydrogels can serve as nanofiber substrates for biomimetic HAp mineralization. frontiersin.org Chimeric proteins designed with mineralization nucleator domains have also been shown to function as templates for the formation of highly oriented apatites similar to biogenic bone mineral. nih.gov These methods aim to achieve a hierarchical organization of HAp crystals, mimicking the complex structures found in natural hard tissues like bone and enamel. mater-rep.comijmrhs.com
Influence of Synthesis Parameters on Advanced Material Characteristics
The characteristics of synthesized this compound, including its crystal morphology, nanostructure, crystallinity, and stoichiometry, are highly dependent on the synthesis parameters employed. scielo.org.mxnih.gov Controlling these parameters is crucial for tailoring HAp properties for specific applications. scielo.org.mxnih.gov
Control over Crystal Morphology and Nanostructure
Synthesis parameters such as temperature, pH, reaction time, and precursor concentrations play significant roles in determining the size, shape, and structure of HAp particles. researchgate.netnih.govresearchgate.net Different morphologies, including spheres, rods, needles, and wires, can be obtained by controlling these conditions. researchgate.net
For example, in wet chemical precipitation, varying the reaction temperature and pH can lead to different morphological shapes and sizes. nih.govresearchgate.net Increasing the reaction temperature can influence phase transformation and morphology. nih.gov The initial pH values and reaction temperatures are particularly important in influencing both morphology and crystallinity. researchgate.net
Regulation of Crystallinity and Stoichiometry
Crystallinity and stoichiometry, particularly the Ca/P molar ratio, are critical properties of this compound that are influenced by synthesis parameters. scielo.org.mxnih.govbeilstein-journals.org The stoichiometric Ca/P ratio for pure HAp is 1.67. elsevier.eselsevier.es However, biological apatite is often non-stoichiometric, with a Ca/P ratio that can range from 1.50 to 1.90, and contains ionic substitutions. nih.govbeilstein-journals.org
Synthesis parameters such as temperature, pH, and reaction time affect the crystallinity and crystal size of HAp. scielo.org.mxnih.govjournalamb.com Higher pH values and temperatures generally lead to increased crystal size and improved crystallinity. scielo.org.mxnih.gov The Ca/P stoichiometric ratio and calcination temperature can also play significant roles in phase changes, such as the transformation from HAp to β-tricalcium phosphate (β-TCP). nih.gov The presence of ionic substitutions, such as carbonate and magnesium, can influence crystallinity and solubility. researchgate.netbeilstein-journals.orgbeilstein-journals.org
Data on the influence of temperature and pH on HAp crystallinity and crystal size from a wet chemical precipitation method are presented in the table below. scielo.org.mx
| Synthesis Parameter | Condition | Crystallinity Degree | Crystal Size (nm) |
| pH | Higher pH values | Improved | Grows |
| Temperature | Higher temperatures | Improved (More significant) | Grows (More significant) |
The control over these synthesis parameters is essential for producing HAp materials with desired properties for various advanced applications.
Advanced Characterization Techniques for Hydroxyapatite Research
Spectroscopic Analysis in Structural and Compositional Elucidation
Spectroscopic techniques are powerful tools for identifying the functional groups, chemical bonds, and elemental composition of hydroxyapatite (B223615), providing insights into its molecular structure and purity. dovepress.com
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is widely used to identify the characteristic vibrational modes of the phosphate (B84403) (PO₄³⁻) and hydroxyl (OH⁻) groups present in the this compound structure. dovepress.comnih.govrsc.org These functional groups produce distinct absorption peaks in the infrared spectrum. For instance, typical FTIR peaks for this compound include those around 560-600 cm⁻¹ and 1000-1100 cm⁻¹, corresponding to the bending and stretching vibrations of the phosphate group, respectively. dovepress.comnih.govresearchgate.netresearchgate.net The hydroxyl stretching mode is typically observed near 3570 cm⁻¹, with a weaker peak around 630 cm⁻¹ attributed to the librational mode of OH⁻. upg-ploiesti.rodovepress.comnih.govresearchgate.net The presence of impurities or substituted ions, such as carbonate (CO₃²⁻), can also be detected through characteristic peaks, often appearing between 1400 and 1500 cm⁻¹, indicating type B carbonation where carbonate replaces phosphate ions. researchgate.netelsevier.es
FTIR analysis can also provide information on the crystallinity of this compound. Variations in peak sharpness and intensity can be correlated with the degree of crystallinity. rsc.org For example, studies have shown a correlation between relative peak intensity in FTIR spectra and sintering temperature, which influences the crystalline phase of this compound. rsc.org
Table 1: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |
| PO₄³⁻ | Bending (ν₄) | 560-600 |
| PO₄³⁻ | Bending (ν₂) | ~470 |
| PO₄³⁻ | Stretching (ν₃) | 1000-1100 |
| PO₄³⁻ | Stretching (ν₁) | ~960 |
| OH⁻ | Librational | ~630 |
| OH⁻ | Stretching | ~3570 |
| CO₃²⁻ | Asymmetric Stretching | 1400-1500 |
Note: Wavenumber ranges can vary slightly depending on the sample preparation and instrument.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that provides further details about the molecular structure and bonding in this compound. dovepress.comresearchgate.net Similar to FTIR, Raman spectroscopy is sensitive to the vibrational modes of phosphate and hydroxyl groups. The most prominent Raman peak for this compound is typically observed around 960-963 cm⁻¹, corresponding to the symmetric stretching mode (ν₁) of the phosphate group. metu.edu.trnih.govresearchgate.netmdpi.com Other characteristic Raman bands for phosphate vibrations are found around 430 cm⁻¹ (ν₂ bending), 580 cm⁻¹ (ν₄ bending), and 1047 cm⁻¹ (ν₃ antisymmetric stretching). nih.govmdpi.com The OH⁻ stretching mode can also be observed in Raman spectra, typically around 3574 cm⁻¹. nih.govmdpi.com
Raman spectroscopy can be particularly useful for studying the effects of ionic substitutions or structural modifications on the this compound lattice. metu.edu.tr For instance, changes in peak positions or intensities can indicate the incorporation of foreign ions into the structure. metu.edu.tr Orientational micro-Raman spectroscopy has been used to study the orientation of crystallites in materials like human enamel, showing similar dependencies to this compound single crystals, suggesting high orientation in the biological material. nih.gov
Table 2: Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) |
| PO₄³⁻ | Stretching (ν₁) | 960-963 |
| PO₄³⁻ | Bending (ν₂) | ~430 |
| PO₄³⁻ | Bending (ν₄) | ~580 |
| PO₄³⁻ | Stretching (ν₃) | ~1047 |
| OH⁻ | Stretching | ~3574 |
Note: Raman shifts can vary slightly depending on the sample and measurement conditions.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements present in this compound. mdpi.comnih.govaip.orgacs.org By analyzing the core-level binding energies of electrons emitted after X-ray irradiation, XPS can identify elements like calcium (Ca), phosphorus (P), and oxygen (O), and provide information about their chemical bonding environments. mdpi.comnih.govaip.org The Ca 2p, P 2p, and O 1s core-level spectra are typically analyzed. mdpi.comnih.govrsc.org
XPS is particularly valuable for assessing the surface stoichiometry, such as the Ca/P ratio, which is a critical parameter for this compound materials. aip.orgacs.orgscispace.com Deviations from the stoichiometric Ca/P ratio of 1.67 can indicate the presence of other calcium phosphate phases or impurities. scispace.combionnovation.com.br XPS can also detect and quantify impurities on the surface, providing insights into the material's purity and potential surface modifications. rsc.orgacs.org For example, XPS has been used to confirm the presence of impurities like Na and Mg in this compound samples. rsc.org Furthermore, XPS can provide information on the chemical state of incorporated ions or surface functionalizations. mdpi.comrsc.orgresearchgate.netnih.gov
Table 3: Typical XPS Binding Energies for this compound Elements
| Element | Core Level | Binding Energy (eV) |
| Ca | 2p | ~347 |
| P | 2p | ~133 |
| O | 1s | ~531 |
Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration. aip.orgacs.orgrsc.org
Microscopic and Nanoscopic Structural Analysis
Microscopic and nanoscopic techniques provide direct visualization of the morphology, particle size, crystal structure, and ultrastructure of this compound materials. dovepress.combeilstein-journals.orginoe.ro
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
TEM and HRTEM are essential for examining the internal structure, crystallinity, and morphology of individual this compound particles, especially at the nanoscale. dovepress.combeilstein-journals.orgnih.govscispace.comcambridge.org TEM can reveal the shape and size distribution of nanoparticles, as well as the presence of internal defects or grain boundaries. dovepress.combeilstein-journals.orgscispace.comresearchgate.netresearchgate.netacs.org HRTEM provides atomic-scale resolution, allowing for the visualization of the crystal lattice planes and detailed analysis of the crystallographic structure. nih.govacs.org This is particularly useful for studying the orientation of crystallites and identifying different crystallographic phases within a sample. nih.govacs.org For instance, TEM studies have shown rod-like or needle-like morphology for this compound nanoparticles and confirmed polycrystalline pockets within amorphous matrices. elsevier.esnih.govscispace.comresearchgate.net HRTEM can confirm the highly regular and defect-free lattice structure in synthesized this compound nanorods. acs.org
Research Finding Example (TEM):
TEM analysis of this compound nanoparticles synthesized by a wet chemical technique revealed spherical shaped particles with a particle size of around 60 to 70 nm. researchgate.net
Scanning Electron Microscopy (SEM) for Morphological Studies
Research Finding Example (SEM):
SEM analysis of this compound synthesized by a hydrothermal method showed irregular structures composed of agglomerates of particles with a size less than 5 µm. cambridge.org Another study using SEM on nano-hydroxyapatite powder demonstrated spherical shaped particles with an average size of <100 nm, although some agglomeration was observed. researchgate.netmdpi.com SEM images have also revealed rod shapes for this compound particles, with sizes varying based on synthesis conditions and temperature. researchgate.netmdpi.com
Table 4: Morphological Features Observed by SEM
| Feature | Description |
| Particle Shape | Spherical, rod-like, needle-like, irregular |
| Particle Size | Ranging from nanometers to micrometers |
| Agglomeration | Tendency of particles to form clusters |
| Surface Texture | Smooth, rough, porous |
| Microstructure | Arrangement and packing of particles |
| Porosity | Presence and distribution of pores within the material |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a versatile technique employed to study the surface morphological characteristics of solid materials at micro- and sub-micron dimensions. nih.gov AFM provides detailed information about surface and interface properties, including topography, roughness, adhesion, and dissipation. nih.gov By scanning a sharp tip across the sample surface, AFM can generate high-resolution images of the surface topography. nih.gov
AFM has been used to investigate the surface topography of this compound in various forms, including thin films, particles, and coatings. Studies have utilized AFM to examine the surface morphology of HAp particles deposited on substrates like mica. scielo.br These investigations have shown that the size and morphology of HAp particles can be influenced by synthesis parameters such as temperature and drying procedures. scielo.br For instance, AFM images have revealed anisotropic, ellipsoidal nanoparticles, with particle size increasing with increasing temperature. scielo.br
Furthermore, AFM, particularly techniques like Chemical Force Microscopy (CFM) and PeakForce Quantitative Nanomechanical Property mapping (PeakForce QNM), can provide chemical and nanomechanical information about HAp surfaces. nih.govresearchgate.net CFM, using functionalized probes, is capable of providing chemical information with high spatial resolution and can be used to map surface charge. researchgate.net PeakForce QNM analyzes tip-sample interactions to extract quantitative nanomechanical properties such as adhesion, deformation, and dissipation, which can be mapped at high resolution alongside standard topography images. nih.gov These advanced AFM modes allow for a deeper understanding of the interactions occurring at the HAp surface, which is critical for applications involving protein binding or cell attachment. nih.govresearchgate.net
Research findings highlight the utility of AFM in revealing subtle surface features and changes in HAp. For example, AFM studies on enamel crystals (composed of HAp) during development revealed previously undescribed surface features, including spherical sub-structures and subnanometer steps, suggesting different growth sites or crystalline phases. nih.gov AFM has also been used to study the surface topography and roughness of fluoride-doped this compound thin films, showing smooth, homogenous, and nanostructured surfaces. mdpi.com In studies of nano-hydroxyapatite incorporated into chitosan (B1678972) particles, AFM was used to characterize surface morphological and nanomechanical properties, showing that the presence of nHA increased the stiffness of the particle surface. nih.gov
Diffraction Studies for Crystalline Structure Determination
Diffraction studies, primarily X-ray Diffraction (XRD), are fundamental for determining the crystalline structure of this compound. XRD analysis provides information about the arrangement of atoms within the unit cell, crystallite size, crystallinity, and lattice parameters. researchgate.netrsc.orgnih.govresearchgate.net
This compound has a hexagonal crystal structure with the space group P6₃/m. researchgate.netresearchgate.net A single unit cell of HAp contains 44 atoms, including calcium, phosphate tetrahedra, and hydroxyl groups, organized in this hexagonal structure. researchgate.net
XRD patterns of HAp typically show characteristic peaks corresponding to specific crystallographic planes (hkl indices), such as (002), (211), (300), (202), (130), (222), and (213). researchgate.net The positions and intensities of these peaks provide a unique fingerprint of the crystalline phase present. researchgate.net
Diffraction studies are essential for characterizing synthetic HAp, which can be prepared with varying degrees of crystallinity and crystal size depending on the synthesis method and parameters. scielo.org.mx For instance, XRD analysis has shown that the drying procedure and temperature during synthesis influence the quantity of amorphous phase and crystal size in nanostructured HAp. scielo.br
X-ray Diffraction (XRD) and Rietveld Refinement
X-ray Diffraction (XRD) is a widely used technique for analyzing the crystalline phases and structural properties of this compound powders and coatings. researchgate.netrsc.orgnih.govresearchgate.netscielo.org.mxrsc.org While single-crystal XRD provides detailed three-dimensional structural information, many HAp materials are prepared as microcrystalline powders, necessitating the use of powder diffraction techniques. researchgate.net
Powder XRD patterns, although a compression of three-dimensional data into one dimension (intensity versus diffraction angle 2θ), contain crucial information about the material's structure. researchgate.netsciepub.com However, peak overlap in powder patterns can make extracting precise structural information challenging. sciepub.com
Rietveld refinement is a powerful analysis technique applied to powder XRD data to overcome these limitations and obtain detailed structural parameters. researchgate.netresearchgate.netsciepub.comscientific.netacs.orgnih.govau.dk This method involves fitting a calculated diffraction profile to the experimental powder diffraction pattern by refining structural and instrumental parameters. researchgate.netresearchgate.netsciepub.comnih.gov Rietveld refinement can provide highly precise unit-cell parameters, atomic positions, crystallite size, microstrain, and the relative amounts of different crystalline phases. researchgate.netresearchgate.netscielo.org.mxsciepub.comscientific.netnih.govau.dknih.gov
Research utilizing Rietveld refinement on HAp has yielded significant findings regarding its crystalline structure and how it is affected by synthesis and processing. For example, Rietveld analysis has been used to study the crystalline structure of carbonated this compound (CHA) powders sintered at different temperatures, providing quantitative results on lattice parameters, bond lengths, and the distortion index of the PO₄ tetrahedron. scientific.net
Studies on nanostructured HAp using XRD and Rietveld analysis have shown that crystal size can change significantly based on synthesis parameters like pH and temperature. scielo.org.mx Rietveld refinement has confirmed the hexagonal structure of synthetic HAp and provided precise unit-cell parameters. researchgate.netsciepub.com It has also been applied to study the crystal structure of HAp nanorods, revealing highly regular lattice structures. acs.org
Rietveld refinement allows for the determination of anisotropic crystallite size and microstrain in HAp. nih.gov This is particularly important for understanding the properties of nanocrystalline HAp, where crystallite size and strain significantly influence material behavior. rsc.orgrsc.orgaip.org Various models, including the Scherrer equation, Williamson-Hall method, and size-strain plot, often used in conjunction with Rietveld analysis, are employed to calculate crystallite size and strain from XRD data. rsc.orgrsc.orgaip.org
Detailed research findings from Rietveld refinement studies include the determination of lattice parameters for synthetic and biological HAp, showing similarities in their crystallographic structure. nih.govnih.gov Rietveld analysis has also been used to identify and quantify amorphous phases in HAp samples. scielo.br The goodness of fit indicators obtained from Rietveld refinement, such as Rwp values, are used to assess the quality of the structural model fit to the experimental data. researchgate.net
The application of Rietveld refinement to X-ray diffraction data is crucial for obtaining a comprehensive understanding of the crystalline nature of this compound, which directly impacts its physical, chemical, and biological properties.
| Sample/Condition | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Space Group | Crystallite Size (nm) | Notes | Source |
| Synthetic HAp (Example 1) | 9.4159(4) | 6.8819(3) | P6₃/m | N/A | Precise unit-cell parameters | sciepub.com |
| Synthetic HAp (Example 2) | 9.15 - 26.4 | N/A | N/A | Varied with pH/Temp | Crystal size variation with synthesis | scielo.org.mx |
| Sintered CHA (700°C) | N/A | N/A | N/A | N/A | Structural parameters determined | scientific.net |
| Fetal Bone Bioapatite | Varied | Varied | OHA-like | Anisotropic | Comparison to synthetic OHA | nih.gov |
Modifications and Functionalization of Hydroxyapatite
Ionic Substitution in the Hydroxyapatite (B223615) Lattice
The crystal structure of this compound is remarkably flexible, allowing for the incorporation of a wide variety of foreign ions through ionic substitution. This process involves replacing the native ions (Ca²⁺, PO₄³⁻, or OH⁻) with other ions of similar charge and/or ionic radius. researchgate.netnih.gov Ionic substitution is a key strategy to modify the physicochemical and biological properties of HA, including its crystallinity, solubility, thermal stability, and biological performance. mdpi.comnih.govnih.gov
Cationic Substitutions
Cationic substitution primarily involves the replacement of Ca²⁺ ions in the HA lattice with other monovalent, bivalent, or multivalent cations. ucl.ac.uksemanticscholar.orgmdpi.com This substitution can occur at either of the two crystallographically distinct calcium sites (Ca(I) and Ca(II)) within the HA structure. mdpi.com
Common cationic substitutions include:
Mg²⁺: Magnesium is an essential trace element found in natural bone and plays a crucial role in bone metabolism and enzyme activity. semanticscholar.orgmdpi.comresearchgate.net Substitution with Mg²⁺ can decrease the c-axis of the HA lattice and reduce crystallinity, leading to increased solubility. mdpi.com Mg-substituted HA has shown antibacterial properties against various strains. semanticscholar.org
Sr²⁺: Strontium is another element present in bone and is known for its potential anti-osteoporotic effects. mdpi.com Sr²⁺ substitution can increase the lattice parameters of HA. nih.govresearchgate.net The effect on crystallinity and solubility is dose-dependent, with low concentrations potentially increasing solubility. mdpi.com Sr-substituted HA has demonstrated enhanced bioactivity. mdpi.com
Zn²⁺: Zinc is involved in numerous biological activities, including bone growth and metabolism. ucl.ac.uk Zn²⁺ substitution typically decreases the lattice parameters (both a- and c-axes) and reduces the crystallinity and thermal stability of HA due to its smaller ionic radius compared to Ca²⁺. ucl.ac.ukresearchgate.netnih.gov ZnHA is known for inhibiting bone resorption and promoting osteoblast activity, as well as exhibiting antibacterial properties. ucl.ac.uksemanticscholar.orgnih.gov
Na⁺: Sodium is an essential trace element in bone. ucl.ac.uk Substitution of Na⁺ into HA can lead to an increased release rate of calcium and hydroxyl ions, and the charge and size differences can cause structural instability, positively influencing osteoconductivity. ucl.ac.uk
Ag⁺: Silver ions are known for their antimicrobial properties. semanticscholar.org Ag⁺ substitution in HA is explored to impart antibacterial capabilities to the material. nih.govsemanticscholar.org
Fe²⁺/Fe³⁺: Iron ions can be incorporated into the HA structure. researchgate.netucl.ac.uk Iron and silicon co-substitution has been shown to decrease the thermal stability of HA. mdpi.com
Li⁺: Lithium is a monovalent cation that can substitute for calcium. semanticscholar.orgmdpi.com
Ce³⁺/Ce⁴⁺: Cerium substitution is being investigated, and Ce cations have shown potential for enhancing osteogenic capacity and possessing antimicrobial efficacy. ucl.ac.uksemanticscholar.orgmdpi.com
Ga³⁺: Gallium is a multivalent ion that can substitute into the HA lattice. ucl.ac.uksemanticscholar.orgmdpi.com
Eu³⁺: Europium is another multivalent ion explored for substitution. ucl.ac.ukresearchgate.net Eu³⁺ ions, along with Mg²⁺, released from functionalized HA scaffolds have shown potential for efficient bone repair and vascular regeneration. nih.gov
Ti⁴⁺: Titanium substituted HA (TiHA) has attracted attention due to good biocompatibility and low cytotoxicity. ucl.ac.uk TiHA can enhance the formation of bone-like apatite and stimulate the attachment and proliferation of human osteoblast cells. ucl.ac.uk
Anionic Substitutions
Anionic substitution involves the replacement of phosphate (B84403) (PO₄³⁻) or hydroxyl (OH⁻) groups in the HA lattice with other anions. mdpi.comresearchgate.netnih.gov
Common anionic substitutions include:
CO₃²⁻: Carbonate is the most common anionic substitute in biological apatite, replacing either OH⁻ (A-type substitution) or PO₄³⁻ (B-type substitution). mdpi.comgoogle.com Carbonate substitution can decrease both the a- and c-axes of the lattice, reducing crystallinity and increasing solubility and bioactivity. mdpi.comiiste.org
F⁻: Fluoride (B91410) ions can partially or completely replace hydroxyl groups in the HA structure, forming fluorapatite (B74983) or fluoridated this compound. mdpi.comgoogle.com Fluoride substitution generally increases the crystallinity and stability of the apatite structure, making it less soluble than pure HA. royalsocietypublishing.org Fluorine is also considered an effective anti-osteoporotic agent. mdpi.com
Cl⁻: Chloride ions can substitute for hydroxyl groups. mdpi.comresearchgate.netgoogle.com Chloride-substituted HA has shown markedly enhanced bioactivity and osteoconductivity compared to pure HA, with higher substitution amounts leading to increased dissolution of constituent elements. nih.gov
SiO₄⁴⁻: Silicate ions can substitute for phosphate groups. mdpi.comresearchgate.netucl.ac.uk Silicon is an essential trace element for bone and cartilage formation and plays a crucial role in bone mineralization. nih.govucl.ac.uk Silicate substitution can significantly enhance the bioactivity of HA. researchgate.net The surface charge of silicate-substituted HA is more negative, promoting protein absorption, cell attachment, proliferation, and differentiation. ucl.ac.uk
Effects of Ionic Substitution on Lattice Parameters and Stability
Ionic substitution significantly impacts the crystal structure, lattice parameters, and thermal stability of this compound. mdpi.comnih.govnih.gov The extent and type of substitution, as well as the ionic radii and charges of the substituting ions compared to the replaced ions, determine the specific changes. nih.govresearchgate.net
Lattice Parameters: Cationic substitutions can cause either a decrease or increase in lattice parameters. For instance, smaller ions like Zn²⁺ and Mg²⁺ tend to decrease lattice parameters, while larger ions like Sr²⁺ can increase them. nih.govresearchgate.net Anionic substitutions also alter lattice parameters; carbonate substitution typically decreases both a- and c-axes, while fluoride substitution can affect them differently. mdpi.comiiste.org
Crystallinity: Substitutions generally lead to a decrease in the crystallinity of HA compared to stoichiometric HA. nih.govresearchgate.net This is often attributed to lattice distortions caused by differences in ionic size and charge. nih.govresearchgate.net
Solubility: Ionic substitutions, with the notable exception of fluoride, typically increase the solubility of HA. mdpi.comroyalsocietypublishing.orgnih.gov This increased solubility can be beneficial for enhancing bioactivity by promoting the release of ions that stimulate cellular activity and bone formation. royalsocietypublishing.orgnih.gov
Thermal Stability: The introduction of foreign ions can decrease the thermal stability of HA, leading to decomposition at lower temperatures compared to pure HA. researchgate.netmdpi.com
Research into Enhanced Bioactivity and Modulated Properties through Substitution
Extensive research has focused on utilizing ionic substitution to enhance the bioactivity and modulate the properties of this compound for various biomedical applications. mdpi.comresearchgate.netucl.ac.ukresearchgate.net The goal is often to mimic the composition of natural bone apatite, which is non-stoichiometric and contains various ionic substitutions. researchgate.netmdpi.com
Key areas of research include:
Enhanced Osteogenesis and Osteoconductivity: Ions like Sr²⁺, Mg²⁺, Zn²⁺, and Si⁴⁺ have been shown to promote osteoblast activity, cell proliferation, differentiation, and the formation of bone-like apatite, thereby enhancing osteogenesis and osteoconductivity. ucl.ac.uksemanticscholar.orgmdpi.commdpi.comnih.govnih.govresearchgate.net
Antibacterial Properties: Substitution with ions such as Zn²⁺, Ag⁺, and Ce³⁺/Ce⁴⁺ can impart antibacterial efficacy to HA, which is crucial for preventing implant-associated infections. ucl.ac.uksemanticscholar.orgmdpi.comnih.gov
Modulated Degradation/Resorption: Ionic substitutions influence the solubility and degradation rate of HA, which can be tuned to match the rate of new bone formation. mdpi.comroyalsocietypublishing.orgnih.gov Increased solubility of substituted HA can enhance bioactivity by increasing the local concentration of ions that stimulate bone regeneration. royalsocietypublishing.orgnih.gov
Angiogenesis: Some substituted ions, like cobalt and cerium, have shown potential for promoting angiogenesis, the formation of new blood vessels, which is essential for bone healing. researchgate.netsemanticscholar.org
Multi-ionic Substitution: Recent studies are exploring co-substitution with multiple ions to develop multifunctional materials with combined biological benefits, such as enhanced osteogenesis and antibacterial properties. ucl.ac.ukmdpi.comroyalsocietypublishing.org
Here is a table summarizing some effects of common ionic substitutions:
| Substituting Ion | Type | Effect on Lattice Parameters (General Trend) | Effect on Crystallinity (General Trend) | Effect on Solubility (General Trend) | Noted Biological Effects |
| Mg²⁺ | Cationic | Decrease c-axis | Decrease | Increase | Bone metabolism, enzyme activity, antibacterial. semanticscholar.orgmdpi.com |
| Sr²⁺ | Cationic | Increase | Dose-dependent (low conc. decrease) | Dose-dependent (low conc. increase) | Anti-osteoporotic effects, enhanced bioactivity. mdpi.commdpi.com |
| Zn²⁺ | Cationic | Decrease a- and c-axes | Decrease | Increase | Inhibits bone resorption, promotes osteoblast activity, antibacterial. ucl.ac.uksemanticscholar.orgnih.gov |
| Na⁺ | Cationic | - | - | Increased release of Ca²⁺ and OH⁻ | Enhanced osteoconductivity. ucl.ac.uk |
| Ag⁺ | Cationic | - | - | - | Antimicrobial properties. nih.govsemanticscholar.org |
| CO₃²⁻ | Anionic | Decrease a- and c-axes | Decrease | Increase | Increased resorption and regeneration. mdpi.comresearchgate.netiiste.org |
| F⁻ | Anionic | - | Increase | Decrease | Anti-osteoporotic effects. mdpi.comroyalsocietypublishing.org |
| Cl⁻ | Anionic | - | Decrease stability | Increase | Enhanced bioactivity and osteoconductivity. nih.gov |
| SiO₄⁴⁻ | Anionic | Increase a-axis, decrease c-axis (with Fe) mdpi.com | Decrease | Increase | Bone and cartilage formation, mineralization, enhanced bioactivity, promotes cell activity. nih.govucl.ac.ukresearchgate.net |
Surface Functionalization Strategies
Surface functionalization of this compound involves modifying the outermost layer of the material to introduce specific chemical groups or molecules. This is done to tailor the interactions between the HA surface and its biological environment, enhancing properties like cell adhesion, proliferation, and differentiation, or enabling the attachment of biomolecules or drugs. nih.govmdpi.comacs.org
Covalent Grafting with Organic Molecules
Covalent grafting is a common strategy for functionalizing the HA surface by forming stable covalent bonds between the HA and organic molecules. nih.govdovepress.comheraldopenaccess.us The hydroxyl groups present on the HA surface provide reactive sites for grafting organic substances. heraldopenaccess.ustugraz.at
Examples of organic molecules used for covalent grafting include:
Silanes: Silane (B1218182) coupling agents, such as (3-aminopropyl)triethoxysilane (APTES), are widely used to functionalize HA surfaces. nih.govdovepress.comheraldopenaccess.usmdpi.com Silanes can react with the surface hydroxyl groups of HA, creating a functionalized layer with terminal groups (e.g., amine groups) that can serve as anchor points for further modification or attachment of biomolecules. nih.govdovepress.commdpi.com Silanization can improve the coupling between inorganic HA and organic polymers in composites. heraldopenaccess.us
Polymers: Grafting polymers onto the HA surface can improve its dispersion in polymer matrices, enhance interfacial adhesion in composites, and modify surface properties to promote cellular interactions. mdpi.comdovepress.comheraldopenaccess.usnih.gov Techniques like ring-opening polymerization have been used to graft polymers such as poly(L-phenylalanine) and poly(γ-benzyl-L-glutamate) onto nano-HA surfaces. mdpi.comnih.gov Grafting polymers can also help prevent agglomeration of HA particles. heraldopenaccess.us
Amino Acids: Amino acids and other small organic molecules can be grafted onto the HA surface to introduce specific functional groups and modify surface properties. mdpi.comdovepress.com For instance, tyramine (B21549) has been grafted onto HA to create organic-inorganic hybrid nanoparticles. mdpi.com
Covalent grafting provides a stable modification of the HA surface, allowing for controlled presentation of functional groups and improved interaction with biological systems or integration into composite materials. dovepress.comheraldopenaccess.us
Non-Covalent Surface Modification (e.g., adsorption of proteins, growth factors)
Non-covalent adsorption is a common method for functionalizing this compound surfaces, allowing for the immobilization of various biomolecules, including proteins and growth factors, without forming strong chemical bonds nih.gov. This process is influenced by several factors, including the inherent surface properties of the HAp material (crystallinity, surface area, surface energy, and hydrophobicity), physiological conditions (ionic strength, pH), and the specific interactions between the biomolecule and the HAp surface nih.gov.
The mechanism of protein adsorption onto HAp is complex and involves a combination of interactions. Initially, a layer of anions may form on the HAp surface, followed by an electrical double layer nih.gov. Protein molecules then adsorb through specific electrostatic interactions between charged groups on the proteins and calcium ions (Ca²⁺) on the HAp surface nih.govnih.gov. Hydrogen bonding can also occur between polar surfaces of neighboring protein molecules nih.gov. For example, acidic proteins like bovine serum albumin (BSA) can adsorb to Ca²⁺ sites through the displacement of phosphate ions, and their conformation may change upon adsorption, exposing groups that form hydrogen bonds with the phosphate groups of HAp nih.gov. Basic proteins, such as lysozyme (B549824), show higher affinity towards negatively charged HAp surfaces, while acidic proteins like BSA adsorb better onto positively charged surfaces nih.gov.
Growth factors, particularly bone morphogenetic proteins (BMPs) like recombinant human bone morphogenetic protein-2 (rhBMP-2), are frequently adsorbed onto HAp-based scaffolds to promote bone regeneration nih.govnih.gov. The adsorption of rhBMP-2 onto HAp involves electrostatic attraction and hydrogen bonding nih.gov. This adsorption process is time-dependent, with a significant portion of the growth factor adsorbing rapidly upon exposure, although equilibrium may take several hours to reach nih.gov. Factors such as the ionic strength and pH of the surrounding buffer can modulate growth factor adsorption nih.gov. Decreasing the pH, for instance, can increase the rate of rhBMP-2 adsorption to HAp, potentially by ionizing the growth factor and enhancing hydrogen bonding nih.gov.
The amount of protein or growth factor adsorbed onto HAp can be influenced by the material's properties, such as surface area and surface charge, as well as the properties of the solution and the presence of other proteins nih.govnih.gov. Nanostructured HAp, with its higher specific surface area, can enhance the adhesion of cells, proteins, and drugs oatext.com. Studies have shown that the adsorption profiles of different proteins vary depending on the surface properties of the HAp nih.gov.
Research findings highlight the differential adsorption of model proteins like BSA and lysozyme on HAp surfaces modified with different amino acids. The specific surface area of amino acid-functionalized HAp can vary, influencing protein adsorption nih.gov. For instance, Asp-HA (this compound functionalized with Aspartic acid) showed higher lysozyme adsorption compared to Arg-HA (this compound functionalized with Arginine), while the opposite was observed for BSA adsorption nih.gov.
Interactive Table 1: Protein Adsorption on Amino Acid-Functionalized this compound
| Amino Acid Functionalization | Specific Surface Area (m²/g) | Model Acidic Protein (BSA) Adsorption Affinity | Model Basic Protein (Lysozyme) Adsorption Affinity |
| Untreated HA | 64 nih.gov | Lower nih.gov | Lower nih.gov |
| Asn-HA | 110 nih.gov | ||
| Arg-HA | 105 nih.gov | Higher nih.gov | Lower nih.gov |
| Asp-HA | 149 nih.gov | Lower nih.gov | Higher nih.gov |
| Ser-HA | 134 nih.gov |
Note: Adsorption affinity is relative based on the referenced study nih.gov. Specific adsorption amounts can vary based on concentration and conditions.
The non-covalent interaction of proteins with HAp can also be influenced by the presence of other molecules. For example, citrate (B86180) ions pre-adsorbed on HAp can affect the adsorption of other molecules by modifying the surface charge psu.edu.
Strategies for Tailoring Surface Chemistry for Specific Biological Interactions
Tailoring the surface chemistry of this compound is a critical approach to control its interactions with biological entities, such as proteins, growth factors, and cells, thereby enhancing its performance in biomedical applications nih.govmdpi.com. While inherent surface properties play a role in non-covalent adsorption, specific modifications can be introduced to promote desired biological responses.
One strategy involves altering the surface charge and wettability of HAp. The surface potential and wettability (hydrophobicity/hydrophilicity) of biomaterials significantly influence cell adhesion aip.org. Hydrophilic surfaces, like HAp, generally favor the adsorption of adhesive proteins present in biological fluids through electrostatic interactions, which in turn promotes cell adhesion mdpi.com. Surface modification techniques can be employed to tune these properties. For instance, electron irradiation has been shown to induce variations in the surface potential of HAp, leading to pronounced changes in wettability aip.org. This allows for the creation of patterned HAp surfaces with tailored hydrophilic and hydrophobic regions, potentially useful for controlling cell immobilization aip.org.
Another approach involves incorporating specific functional groups onto the HAp surface. While HAp's natural surface chemistry may not strongly favor chemical binding to specific biological terminals in proteins, strategies exist to introduce reactive sites mdpi.com. Functional groups such as hydroxyl (-OH), amine (-NH₂), and carboxyl (-COOH) can influence the adsorption of proteins and subsequent protein-cell interactions nih.govmdpi.com.
Chemical functionalization methods can be used to graft molecules onto the HAp surface to improve its interaction with specific biomolecules or cells researchgate.netmdpi.com. For example, surface modification with silane coupling agents, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), can introduce amino groups that serve as a platform for attaching other bioactive molecules, including peptides like Arg-Gly-Asp (RGD) or proteins like BMP researchgate.netuq.edu.au. The RGD sequence is a well-known cell adhesion motif, and its immobilization on HAp surfaces can enhance osteoblast adhesion mdpi.comresearchgate.net. However, the effectiveness of RGD functionalization can depend on the immobilization method and the presence of serum proteins, which can compete for binding sites mdpi.com.
Polymer coatings, such as polydopamine (PDA), have emerged as versatile platforms for modifying HAp surfaces frontiersin.orgresearchgate.net. PDA coatings can enhance the hydrophilicity of HAp surfaces and provide abundant active functional groups (like amino or catechol groups) that can be used to immobilize proteins and growth factors through covalent or non-covalent interactions frontiersin.orgfrontiersin.org. This approach can lead to more efficient immobilization and controlled release of growth factors compared to simple physical adsorption frontiersin.org.
Tailoring the surface topography of HAp at the nanoscale is another strategy to influence protein adsorption and cell behavior mdpi.comacs.org. Nanostructured HAp surfaces with controlled topographies, such as nanosheets, nanorods, or hierarchical micro-nanohybrid structures, can exhibit higher specific surface areas and selectively enhance the adsorption of specific proteins like fibronectin (Fn) and vitronectin (Vn) acs.org. These tailored topographies can stimulate osteoblast adhesion, growth, and differentiation mdpi.comacs.org.
Modifying the calcium-to-phosphate (Ca/P) ratio on the HAp surface through methods like acid etching can also influence cell response nih.gov. Altering the Ca/P ratio of the nanostructured surface has been shown to accelerate the initial adhesion, proliferation, and differentiation of osteoblast-like cells nih.gov.
Interactive Table 2: Strategies for Tailoring this compound Surface Chemistry
| Strategy | Method Examples | Effect on Surface Properties | Biological Outcome Examples |
| Altering Surface Charge and Wettability | Electron irradiation, Acid etching | Modified surface potential, wettability (hydrophilicity/hydrophobicity), Ca/P ratio | Controlled cell immobilization, enhanced cell adhesion, proliferation, differentiation aip.orgnih.gov |
| Introducing Specific Functional Groups | Silane coupling (e.g., APTES), Polymer coatings (e.g., PDA) | Addition of amino, carboxyl, catechol groups | Platform for attaching bioactive molecules, enhanced protein/peptide immobilization researchgate.netmdpi.comuq.edu.aufrontiersin.orgfrontiersin.org |
| Tailoring Surface Topography | Hydrothermal treatment, Nanofabrication techniques | Increased specific surface area, controlled roughness/patterns | Selective protein adsorption, enhanced osteoblast adhesion, growth, differentiation mdpi.comacs.org |
| Incorporation of Ions/Substitutions | Ionic substitutions during synthesis/processing | Altered surface charge, crystallinity, solubility | Modified protein binding, altered cell response (not explicitly covered in detail by search results for non-covalent interactions) |
These strategies highlight the diverse approaches available to tailor the surface chemistry of HAp, moving beyond simple non-covalent adsorption to achieve more controlled and specific interactions with the biological environment for improved biomedical device performance and tissue regeneration.
Biological Interactions and Mechanisms
Cellular Adhesion and Proliferation Mechanisms on Hydroxyapatite (B223615) Surfaces
The interaction between cells and this compound surfaces is a critical determinant of tissue regeneration outcomes. This compound is recognized for its ability to support bone ingrowth and osteointegration, acting as a bioactive material that influences cellular behavior omicsonline.org. Key material properties such as surface structure, particle size, and crystallinity significantly impact how cells interact with HA omicsonline.org.
Studies have investigated the effect of surface topography on cell attachment and proliferation. Rougher this compound surfaces have been shown to enhance cell attachment and proliferation compared to polished counterparts, a phenomenon potentially related to improved availability of cell culture medium and serum proteins within surface grooves omicsonline.org. While the difference in cell attachment on varying roughness might not always be statistically significant, the trend suggests a favorable environment for cellular activity on rougher surfaces omicsonline.org.
Nano-sized this compound (nano-HA) has demonstrated favorable effects on the proliferation of human osteoblast-like cells in vitro dovepress.com. Cell proliferation and differentiation are fundamental processes in tissue engineering, and HA-based materials are known to induce cell maturation and proliferation, providing a structural framework for tissue development scirp.org. Nano-HA, in particular, possesses bioactive properties sufficient to support the formation and colonization of new tissue scirp.org. The surface of HA facilitates the adhesion, development, and differentiation of osteoblastic cells, contributing to the formation of new bone as native bone is gradually replaced rjptonline.org.
Furthermore, modifying this compound surfaces can enhance cellular adhesion and proliferation. For instance, this compound-coated surfaces have been shown to increase cell compatibility, potentially mediated by the interaction of elongation factor 1-beta (EF1β) and γ-actin, which influences cytoskeletal rearrangement nih.gov. Electrical polarization of this compound surfaces also impacts cell proliferation and adhesion, with negatively charged surfaces accelerating the proliferation of various cell types (fibroblastic, osteoblast-like, and neuroblastoma cells) and positively charged surfaces causing deceleration researchgate.net.
The presence of stepped structures on HA surfaces, characterized by crystal defects, significantly affects the adhesion, proliferation, and differentiation of bone marrow mesenchymal stem cells (BMSCs) mdpi.com. These effects are likely linked to alterations in physicochemical properties such as hydrophilicity, surface stoichiometric ratios, and protein adsorption capacity, which in turn influence cytoskeleton organization and mechanotransduction pathways, including PI3K-Akt and MAPK signaling mdpi.com. The shape of HA particles also plays a role in cellular behavior, with sphere-like particles demonstrating better performance than rod-like particles in studies involving BMSCs rsc.org.
Nanoparticle Internalization Pathways and Subcellular Localization
The interaction of this compound at the nanoscale involves cellular internalization, a process crucial for its biological effects. This compound nanoparticles (HANPs) can be internalized by cells through various endocytic pathways, including endocytosis and phagocytosis scirp.org. Once inside the cell, HANPs tend to accumulate in the cytoplasm, with their adhesion and uptake being dependent on the duration of exposure dovepress.comnih.gov.
The size of HANPs influences the extent of uptake, with smaller nanoparticles (e.g., 20 nm) showing higher uptake compared to larger ones (e.g., 80 nm) in certain cell types like human umbilical vein endothelial cells (HUVECs) dovepress.comnih.gov. The specific internalization pathways utilized by cells depend on both the cell type and the characteristics of the nanoparticles, such as size and shape nih.govrsc.org.
In HUVECs, HANPs are primarily internalized via clathrin- and caveolin-mediated endocytosis dovepress.comnih.govnih.gov. In contrast, micro-sized HA particles (e.g., 12 µm) are mainly taken up through macropinocytosis in these cells dovepress.comnih.gov.
Studies on human umbilical cord Wharton's jelly-derived mesenchymal stem cells (hWJ-MSCs) have revealed that 20 nm HANPs are internalized through a combination of clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis nih.govdovepress.com. For 80 nm HANPs in hWJ-MSCs, clathrin-mediated endocytosis appears to play a central role, alongside other less-defined uptake routes nih.govdovepress.com. Interestingly, HANPs show a greater tendency to accumulate in the cytoplasm compared to micro-sized particles and have not been observed within the nucleolus nih.govdovepress.com.
In cardiomyocytes (HL-1 cells), HAp nanoparticles have been shown to be internalized through macropinocytosis, a pathway that can be activated by the presence of HAp itself nih.govbeilstein-journals.org. Clathrin- and caveolae-mediated endocytosis were not found to be significant pathways for HAp uptake in HL-1 cells nih.govbeilstein-journals.org.
The shape of nanoparticles also impacts internalization efficiency and pathways rsc.org. For example, rod-shaped HANPs demonstrated good uptake in osteosarcoma cells, localizing near lysosomes and the nucleus, suggesting they may escape endosomal compartments rsc.org.
Macropinocytosis
Macropinocytosis is an endocytic pathway characterized by the formation of large vesicles (macropinosomes) from membrane ruffles. This process is often utilized for the non-specific uptake of fluids and large particles. In the context of this compound, macropinocytosis has been identified as a significant internalization pathway, particularly for larger micro-sized HA particles in HUVECs dovepress.comnih.gov. Furthermore, in cardiomyocytes (HL-1 cells), macropinocytosis is the primary mechanism for the uptake of HAp nanoparticles and can be stimulated by the presence of HAp nih.govbeilstein-journals.org. Studies using inhibitors like cytochalasin D and EIPA have demonstrated the importance of macropinocytosis for HAp uptake in HL-1 cells beilstein-journals.org.
Clathrin- and Caveolin-Mediated Endocytosis
Clathrin-mediated endocytosis and caveolin-mediated endocytosis are receptor-mediated endocytic pathways involved in the uptake of specific molecules and smaller particles. Clathrin-coated vesicles are typically around 150-200 nm, while caveolae are approximately 120 nm nih.gov. These pathways have been identified as the main routes for the internalization of this compound nanoparticles in various cell types. In HUVECs, HANPs are predominantly taken up via clathrin- and caveolin-mediated endocytosis dovepress.comnih.govnih.gov. Similarly, in hWJ-MSCs, clathrin- and caveolin-mediated endocytosis contribute to the uptake of 20 nm HANPs, and clathrin-mediated endocytosis is a key pathway for 80 nm HANPs nih.govdovepress.com. Inhibition studies using substances like chlorpromazine (B137089) (for clathrin-mediated endocytosis) and methyl-β-cyclodextrin (for clathrin- and caveolin-mediated endocytosis) have provided evidence for the involvement of these pathways in HANP internalization nih.govdovepress.com.
Interactions with Biological Macromolecules and Proteins
The interaction of this compound with biological macromolecules, particularly proteins, is fundamental to its biocompatibility and function in physiological environments. Proteins often act as the initial mediators of interaction between nanoparticles and the biological milieu scirp.org. This compound exhibits a notable capacity for protein adsorption, a property that has been utilized in chromatographic applications mdpi.comhuji.ac.il. Protein adsorption is essential for determining the biocompatibility of a material and promoting the adhesion and growth of cells mdpi.com.
The binding of proteins to the HA surface can occur through various mechanisms. In non-phosphorylated proteins, interactions primarily involve negatively charged carboxyl groups binding to calcium ions on the HA surface mdpi.com. The presence of water molecules and ions on the HA surface also influences protein immobilization mdpi.com. Phosphorylated proteins demonstrate a higher affinity and stronger binding to the HA surface compared to their non-phosphorylated counterparts mdpi.com.
The surface characteristics of HA, including roughness, the presence of hydroxyl groups, and the existence of different charged planes (C-sites and P-sites), contribute to its ability to adsorb proteins researchgate.net. A higher surface area, typical of nanoparticles, can also lead to increased protein adsorption researchgate.net. The protein adsorption capacity of composite materials, such as chitosan (B1678972)/hydroxyapatite scaffolds, is enhanced by the presence of HA, which mimics biological apatite rsc.org.
The interaction between amino acids and HA is influenced by electrostatic interactions, hydrogen bonding, and the stability of complexes formed with surface ions mdpi.com. While amino acid adsorption is generally weaker than protein adsorption due to their lower capacity for forming multiple bonds, specific interactions between amino acid functional groups and calcium ions on the HA surface are crucial for processes like protein absorption and the proliferation and differentiation of osteoblasts mdpi.com.
Studies investigating protein adsorption on amino acid-functionalized HA have shown that the polarity of the HA particles influences which proteins are preferentially adsorbed researchgate.netnih.gov. For instance, bovine serum albumin (BSA), an acidic protein, exhibits higher affinity for positively charged arginine-functionalized HA, while lysozyme (B549824), a basic protein, shows greater affinity for negatively charged aspartic acid-functionalized HA researchgate.netnih.gov.
Quantitative data on protein adsorption highlights the variability based on HA surface properties and the type of protein.
| Protein | HA Type (Surface) | Adsorption Amount | Citation |
| Bovine Serum Albumin (BSA) | aHAp (a-plane oriented) | 212 ng·mm⁻² | mdpi.com |
| Bovine Serum Albumin (BSA) | iHAp (commercial powder) | 28.4 ng·mm⁻² | mdpi.com |
| FBS | aHAp (a-plane oriented) | 2.07 μg·mm⁻² | mdpi.com |
| FBS | iHAp (commercial powder) | 1.28 μg·mm⁻² | mdpi.com |
| Bovine Serum Albumin (BSA) | Arg-functionalized HA | Higher affinity than Lysozyme | researchgate.netnih.gov |
| Lysozyme | Asp-functionalized HA | Higher affinity than BSA | researchgate.netnih.gov |
Note: aHAp refers to HA ceramics with a preferred orientation to a-planes, and iHAp refers to HA ceramics fabricated from commercial HA powder. mdpi.com
Osteogenic and Angiogenic Response Modulation by this compound
This compound plays a significant role in modulating both osteogenesis (bone formation) and angiogenesis (blood vessel formation), processes critical for bone regeneration. HA is well-established as an osteoconductive and osteoinductive material, actively supporting bone ingrowth and integration omicsonline.orgrjptonline.orgscielo.sa.crmedicalnewstoday.com. Its ability to bind directly to bone through the formation of a calcium apatite layer contributes to its osteopromotive and osteoinductive effects scielo.sa.cr. This beneficial effect is partly attributed to the local increase in calcium and phosphorus ion concentrations released from the HA material scielo.sa.cr.
HA can facilitate the attachment and differentiation of undifferentiated mesenchymal cells into osteoblasts, thereby promoting the deposition of new bone matrix scielo.sa.cr. The incorporation of HA into materials like Guided Bone Regeneration (GBR) membranes has been shown to improve new bone formation scielo.sa.cr.
At the cellular level, HA can stimulate intracellular signaling pathways in mesenchymal stem cells, including those involving calcium, cAMP, Ras, Rap1, and MAPK mdpi.com. This stimulation can lead to increased activity of transcription factors like CREB, which regulate genes associated with osteoblast differentiation mdpi.com. When HA nanoparticles are internalized, they can decompose into calcium and phosphate (B84403) ions within the cytoplasm, further increasing intracellular calcium concentration and activating these signaling pathways mdpi.com. Studies on hWJ-MSCs have demonstrated that HANPs enhance the expression of osteoblast-related genes and stimulate calcium mineral deposition, processes linked to the activation of JNK and p38 pathways nih.gov.
This compound facilitates the adhesion, development, and differentiation of osteoblastic cells, contributing to the formation of new bone as it is slowly replaced by native bone rjptonline.org. HA coatings on implant surfaces can also enhance the growth of bone cells rjptonline.org. Beyond serving as a structural material, HA-based composites have the potential to induce cell maturation and proliferation, supporting the development of new tissue scirp.org. Nano-HA, with its high bioactive properties, is particularly effective in supporting the formation and colonization of new tissue, enhancing osteoblast adhesion, proliferation, and differentiation, and promoting calcium deposition to support bone remodeling scirp.orgmdpi.com.
In addition to its osteogenic properties, HA also shows potential in promoting angiogenesis mdpi.com. Highly porous materials based on ultralong HA nanowires have been shown to induce both new bone formation and vascularization in bone defects mdpi.com. The sustained release of Ca²⁺ ions from HA materials can promote neovascularization and concurrently influence osteogenesis mdpi.com. Combining dental pulp stem cells with HA nanowires and cellulose (B213188) fibers has been found to enhance osteogenic differentiation and significantly increase the expression of angiogenesis-related factors mdpi.com.
Doping HA with various metal ions, such as strontium, magnesium, and cobalt, can further enhance its osteogenic and angiogenic properties mdpi.comehu.eusresearchgate.net. Strontium, for instance, promotes osteogenesis by both inhibiting osteoclast differentiation and promoting osteoblast differentiation ehu.eus. Strontium-doped HA has been shown to increase levels of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (BFGF), acting as a potent pro-angiogenic material ehu.eus. Strontium-HA also promotes the osteogenesis of BMSCs and improves the fusion of implants with bone ehu.eus. The concentration of strontium doping can influence osteoblast activity and proliferation ehu.eus.
Composite scaffolds incorporating HA, such as HA/poly(lactic-co-glycolic acid) (PLG) scaffolds, can direct the differentiation of human mesenchymal stem cells (hMSCs) towards the osteogenic lineage and modulate the osteogenic response nih.gov. Increased HA content in these scaffolds has been correlated with enhanced VEGF secretion and greater vascularization and mineralized tissue formation nih.gov. Furthermore, micro/nano hierarchical structures on HA can modulate macrophage polarization, which in turn affects the osteogenic differentiation of human bone marrow stromal cells (hBMSCs) and the angiogenic activity of HUVECs rsc.org.
Immunomodulatory Aspects of this compound Interactions
The interaction of this compound with the host immune system is a critical factor influencing the success of HA-based implants and regenerative strategies. Certain properties of HA can trigger an immune response, promoting the activation of the defense system and facilitating the biological integration of bone implants scirp.org. The outcome of HA implantation is significantly influenced by the extent of the host immune response mdpi.com. The formation of a favorable immunological microenvironment through HA integration is crucial for positive outcomes mdpi.com.
Immune cells involved in the response to embedded this compound include mast cells, macrophages, neutrophils, and multinucleated giant cells mdpi.com. The process is initiated by the recruitment of monocytes and neutrophils, followed by the differentiation of monocytes into macrophages mdpi.com. The immunomodulatory effects of HA-based materials on bone tissue regeneration have been extensively studied nih.govresearchgate.net. Macrophage-mediated regenerative effects stimulated by HA are considered a primary strategy for immunomodulation in bone regeneration nih.govresearchgate.net.
The immunomodulatory properties of HA can be tailored by modifying its physical, chemical, and biological characteristics, such as surface functionalization, structural features (size, shape, topography), and the incorporation of bioactive substances nih.govresearchgate.netresearchgate.net. By influencing the immune response, HA ceramic materials can contribute to bone regeneration by creating an osteo-immune microenvironment conducive to tissue repair nih.govresearchgate.net.
This compound particles have been shown to modulate immune cell functions, including the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β acs.org. The characteristics of HA particles, including their size, shape, and morphology, play a significant role in determining the recruitment of immune cells and the nature of the inflammatory response rcsi.comresearchgate.net. Studies have observed a shape- and size-dependent activation of the NLRP3 inflammasome and the secretion of IL-1β; smaller, needle-shaped particles enhanced cytokine secretion, whereas larger particles did not rcsi.comresearchgate.net. Specifically, small, needle-shaped particles induced a strong inflammatory response that was not observed with smooth, spherical particles of comparable size or with larger particles rcsi.comresearchgate.net.
The shape of nanoparticles can also influence the immune response. For instance, dot-shaped HA nanoparticles led to thicker fibrotic capsule formation compared to rod-shaped ones, suggesting a potentially greater immune response, possibly due to a larger surface area acs.org. Rod-shaped HA nanorods with a high aspect ratio have been shown to induce stronger pro-inflammatory responses and higher production of antigen-specific antibodies compared to spherical counterparts researchgate.netacs.org. These rod-shaped nanorods also induced higher levels of cellular uptake and immune activation researchgate.net. HA has been found to promote the secretion of IFN-γ and the expression of CD107α on CD8⁺ T cells, indicating the activation of cell-mediated immune responses acs.org. HA can exert an adjuvant effect by enhancing the recruitment of immune cells and the retention of antigens at the site of implantation acs.org. It is also important to consider that the degradation products of composite scaffolds containing HA can activate an immune response acs.org.
| HA Particle Characteristic | Observed Immunomodulatory Effect | Citation |
| Small, needle-shaped | Enhanced cytokine secretion (IL-1β), strong inflammatory response | rcsi.comresearchgate.net |
| Larger | Did not enhance cytokine secretion | rcsi.comresearchgate.net |
| Smooth, spherical | Did not induce strong inflammatory response (compared to needle) | rcsi.comresearchgate.net |
| Dot-shaped nanoparticles | Thicker fibrotic capsule formation (compared to rod-shaped) | acs.org |
| Rod-shaped nanorods (high aspect ratio) | Stronger pro-inflammatory response, higher antibody production | researchgate.netacs.org |
Hydroxyapatite Based Composites in Advanced Materials Research
Polymer/Hydroxyapatite (B223615) Hybrid Systems
Polymer/HAp hybrid systems have garnered significant attention, particularly in bone regeneration and tooth implants. bohrium.com These composites leverage the biocompatibility and processability of polymers along with the bioactivity and osteoconductivity of HAp. mdpi.com The incorporation of HAp into polymer matrices can significantly enhance biocompatibility and mechanical properties, promoting cell adhesion and bone integration. mdpi.com
Natural Polymer Composites (e.g., Gelatin, Chitosan (B1678972), Cellulose)
Natural polymers like gelatin, chitosan, and cellulose (B213188) are frequently used in combination with HAp to create composite materials for tissue engineering due to their excellent biocompatibility and non-toxicity. mdpi.comscielo.org.mx While natural polymers often lack sufficient mechanical strength for load-bearing applications, their combination with HAp can improve their strength and simultaneously aid tissue regeneration. mdpi.com
Gelatin: Gelatin, a denatured form of collagen, possesses attractive properties such as biocompatibility, plasticity, and adhesiveness. researchgate.net Hybrid films based on polyvinyl alcohol (PVA) and gelatin, incorporated with HAp, have been synthesized and characterized for potential biomedical applications like wound healing and tissue replacement. scirp.org The addition of HAp to alginate-gelatin films has been shown to result in a rougher film surface. mdpi.com
Chitosan: Chitosan is a biodegradable and biocompatible cationic natural polymer that can accelerate bone formation. nih.gov HAp/chitosan composites have been widely studied for bone tissue engineering. nih.gov Combining chitosan with HAp can enhance the mechanical properties of chitosan and improve cell infiltration, migration, and neovascularization due to increased porosity. scielo.org.mx Nano-hydroxyapatite/chitosan/carboxymethyl cellulose composite scaffolds prepared by freeze-drying have shown to be nontoxic and cell biocompatible. nih.gov
Cellulose: Composites containing this compound precipitated in an alkaline dispersion of mechanically fibrillated cellulose have been prepared. mdpi.com Nanofibrous mats have been successfully created from a blend of cellulose nanocrystals (CNC) and HAp nanoparticles in a solution mixture of chitosan and gelatin using electrospinning. researchgate.net
Data on the mechanical properties of some natural polymer/HAp composites are presented below:
| Composite System | Mechanical Property Tested | Result/Observation | Source |
| HAp/PVA/Gelatin films | Tensile Strength, E modulus | Compatible with mechanical properties of various tissues (trabecular bone, skin). scirp.org | scirp.org |
| Nano-hydroxyapatite/chitosan | Cell infiltration, migration, neovascularization | Excellent due to high porosity. | scielo.org.mx |
| Nano-hydroxyapatite/chitosan/CMC | Biocompatibility | Nontoxic and cell biocompatible. | nih.gov |
| This compound/chitosan–gelatin network | Tensile Strength | Good for penetration into blood vessels and cells (intended as bone-filling paste). researchgate.net | researchgate.net |
Synthetic Polymer Composites (e.g., Poly-L-lactide, Polyurethane)
Synthetic polymers such as poly-L-lactide (PLLA) and polyurethane (PUR) are also extensively used in HAp composites. mdpi.comresearchgate.net These polymers offer advantages like controlled degradation rates and processability, which can be combined with HAp's bioactivity. mdpi.com
Poly-L-lactide (PLLA): PLLA is a biodegradable polymer with an adjustable breakdown rate, often used in temporary structures like bone fixation. mdpi.com However, its weak mechanical performance necessitates reinforcement with materials like HAp. mdpi.com The addition of HAp to PLLA matrices can improve stiffness and bioactivity. mdpi.com PLLA-HA composites have shown better thermal stability and enhanced storage modulus compared to neat PLLA. scielo.orgucv.ve The presence of HA can increase the glass transition and crystallization temperatures of PLLA. scielo.orgucv.ve Studies have shown that incorporating nano-HAp into poly(D,L-lactide) (PDLLA) composites can improve mechanical properties and enhance hydrophilicity, serum protein adsorption, and pre-osteoblast cell attachment, spreading, and proliferation. mdpi.combeilstein-journals.org
Polyurethane (PUR): PUR is a synthetic polymer with established biomedical applications. researchgate.net Combining HAp with PUR enhances the bioactivity of the resulting material. researchgate.net Research on HAp/PUR composites is ongoing, focusing on their synthesis, characterization, and applications in tissue regeneration and drug delivery. researchgate.net Studies on polyurethane composites with HAp have shown that increasing HAp concentrations can reduce the mobility of polymer chains, contributing to enhanced performance. mdpi.com
Detailed research findings on synthetic polymer/HAp composites include:
| Composite System | HAp Content (wt%) | Mechanical Property Tested | Result/Observation | Source |
| PLA/cHAP/rGO | 10% cHAP, 0.1-0.5% rGO | Tensile and Compressive Strength | Significant improvement with highest at 0.5% rGO (Compressive strength up to 107 MPa). mdpi.com | mdpi.com |
| PLLA/HA | 30% | Storage Modulus | Enhanced, especially above glass transition temperature. scielo.orgucv.ve | scielo.orgucv.ve |
| 4-arm poly(lactic acid urethane)-maleate (4PLAUMA)/nHA | Various ratios (e.g., 1:3, 2:5, 1:2, 1:1) | Compressive Strength, Tensile Strength, Bending Strength, Torsional Strength | Increased with higher ceramic content (Max compressive strength 1973.31 ± 298.53 MPa, tensile strength 3630.46 ± 528.32 MPa). nih.gov | nih.gov |
| PEEK/HA | 10-30% | Elastic modulus, flexural strength, tensile strength, flexural modulus | Slight increase in elastic modulus, flexural strength, tensile strength; decrease in flexural modulus for 10 and 20 wt% HA (compared to untreated). scilit.com | scilit.com |
Interfacial Interaction Mechanisms in Hybrid Materials
Studies have investigated the bonding mechanisms between polymers like poly(D,L-lactide) (PDLLA) and HAp nanoparticles. acs.orgpolymer.cn Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) have indicated the formation of hydrogen bonding between the carbonyl (C=O) groups in PDLLA and the surface hydroxyl (P-OH) groups of HAp nanocrystals. acs.orgpolymer.cn These interactions contribute to improved mechanical properties and thermal stability of the composites. scielo.orgacs.orgpolymer.cn The high aspect ratio of rod-shaped nano-HAp can lead to a high interfacial area, improving the contact area and enhancing mechanical reinforcement. ucv.ve Surface modification of HAp nanoparticles with coupling agents or grafting polymers can further improve dispersion and interfacial adhesion with polymers. scilit.commdpi.com
Ceramic/Hydroxyapatite Composites
Ceramic/HAp composites are also explored to combine the bioactivity of HAp with the mechanical properties of other ceramics. Bioactive ceramics like HAp can induce the deposition of osteoid apatite and cell adhesion, but their inherent brittleness limits load-bearing applications. mater-rep.com Combining HAp with other ceramic materials aims to address this limitation.
Research includes the development of titanium-based this compound composites for bone implantation, seeking to improve bioactivity without compromising mechanical integrity. nih.govmater-rep.com While coating titanium alloys with HAp enhances bioactivity, achieving strong bonding strength and preventing coating cracking remain challenges. mater-rep.com Powder metallurgy can achieve metallurgical bonding between bioactive ceramics and metal matrices, but precise control over composition and structure can be difficult. mater-rep.com Composites with a bioactive ceramic matrix, such as HAp nanoparticles combined with biodegradable polymers like polylactic acid (PLA), are also being investigated, focusing on achieving high homogeneity and good mechanical properties. mdpi.com
Strategies for Mechanical Property Enhancement in Composites
Various strategies are employed to enhance the mechanical properties of HAp-based composites to meet the requirements for load-bearing applications, often aiming to match the properties of natural cortical bone. mdpi.comnih.gov
Key strategies include:
Incorporation of reinforcing components: Adding various organic or inorganic components, such as fibers, into HAp composites can improve their mechanical performance. mdpi.com The incorporation of bioactive fillers like HAp into polymer matrices is a primary strategy to enhance mechanical properties and bioactivity. mdpi.com
Optimizing composite structure and composition: Tailoring the microstructure and composition of the composite, including the concentration and dispersion of HAp particles, is crucial for improving mechanical strength. nih.govmdpi.com For example, increasing the concentration of HAp in polymer composites generally leads to improved mechanical properties. nih.gov
Surface modification of fillers: Chemical and physical modifications of the reinforcing filler surfaces are commonly used to improve the bonding strength between the matrix and the particles, which in turn enhances mechanical properties. mdpi.comtandfonline.com
Advanced processing techniques: Utilizing advanced manufacturing techniques like spark plasma sintering and ultrasonic vibration-assisted 3D printing can improve the mechanical properties of composites by reducing porosity and enhancing interface bonding strength. nih.govtandfonline.com
Creating functionally graded materials: Developing functionally gradient materials is a promising approach to integrate mechanical and biocompatibility properties in hard tissue engineering. nih.gov
Degradation Mechanisms of Hydroxyapatite and Its Composites
In Vitro Degradation Pathways
In vitro studies are commonly employed to investigate the degradation mechanisms of hydroxyapatite (B223615) and its composites under controlled laboratory conditions, simulating aspects of the physiological environment. These studies often reveal two primary pathways: solution-mediated hydrolytic degradation and cell-mediated degradation. nih.govresearchgate.net
Solution-Mediated Hydrolytic Degradation
Solution-mediated hydrolytic degradation involves the chemical breakdown of the material through interaction with the surrounding aqueous medium. For HAp, this process is primarily driven by the dissolution of calcium phosphate (B84403) in the presence of water or biological fluids like simulated body fluid (SBF). nih.govscientific.netresearchgate.net The solubility of calcium phosphates, including HAp, is influenced by the pH of the surrounding medium. jchemrev.com While HAp is considered the most stable calcium phosphate with the lowest dissolution rate in body fluid, some dissolution still occurs. researchgate.net
Cell-Mediated Degradation Mechanisms
Cell-mediated degradation involves the biological breakdown of this compound by cells, primarily osteoclasts. viamedica.plresearchgate.netresearchgate.net Osteoclasts are specialized cells responsible for bone resorption in the natural bone remodeling process. These cells can degrade bone substitutes, including HAp ceramics, through a combination of hydrolysis via the secretion of hydrogen ions (creating a local acidic environment) and phagocytosis (engulfing material particles). viamedica.plresearchgate.net
In vitro studies using osteoblast-like cells have demonstrated that cells can accelerate the degradation of HAp-based materials. nih.gov For instance, research on lithium-doped this compound scaffolds showed that osteoblasts could enhance degradation, likely due to their physiological activities. nih.gov Cell adhesion to the surface of HAp can also play a role in initiating cellular responses that contribute to degradation. nih.gov
Influence of Compositional and Structural Factors on Degradation Kinetics
The degradation kinetics of this compound and its composites are significantly influenced by their compositional and structural characteristics. wikipedia.orgresearchgate.netmdpi.comingentaconnect.com
Composition:
Ca/P Ratio: Deviations from the stoichiometric Ca/P ratio of 1.67 in HAp can affect its thermal stability and degradation rate. Non-stoichiometric HAp samples have shown higher degradation rates compared to stoichiometric HAp. jchemrev.comresearchgate.netelsevier.es
Substitutions: The incorporation of ions found in natural bone, such as carbonate (CO₃²⁻), magnesium (Mg²⁺), and lithium (Li⁺), into the HAp lattice can alter its crystallinity, structural stability, and consequently, its degradation rate. jchemrev.comresearchgate.netnih.govresearchgate.netmdpi.com Carbonate substitution, for example, can increase the dissolution rate of HAp, particularly in weakly acidic conditions, and has been shown to enhance osteoclastic resorption. mdpi.com Doping with Mg/Li has also been shown to improve biological degradation. researchgate.net
Impurities: The presence of impurities like tricalcium phosphate (TCP) and calcium oxide (CaO) can influence HAp degradation. jchemrev.comresearchgate.net
Structure:
Crystallinity: The degree of crystallinity of HAp affects its solubility and degradation rate. Synthetic HAp materials often have higher crystallinity and structural stability than natural bone apatite, which can lead to slower degradation. jchemrev.comnih.gov Lower crystallinity is generally associated with faster degradation. mdpi.com
Particle Size and Surface Area: Nanostructured HAp (nano-HA) has a higher surface area to volume ratio compared to conventional HAp, which can lead to increased solubility and a higher biodegradation rate. researchgate.netnih.gov The size of HAp crystals can influence the specific surface area and thus the degradation rate. nih.gov
Porosity: The porosity and pore size distribution of HAp materials and composites can affect the penetration of biological fluids and cells, thereby influencing degradation. researchgate.netnih.govscirp.org Increased porosity can lead to faster degradation. researchgate.net
Influence of Composition and Structure on Degradation Kinetics:
| Factor | Effect on Degradation Rate (Generally) | Notes |
| Lower Ca/P Ratio | Increased | Non-stoichiometric HAp degrades faster. researchgate.net |
| Carbonate Content | Increased (especially in acidic pH) | Lowers crystallinity, enhances osteoclastic resorption. mdpi.com |
| Mg/Li Doping | Increased | Improves biological degradation. researchgate.net |
| Lower Crystallinity | Increased | Less stable structure, higher solubility. nih.govmdpi.com |
| Smaller Particle Size | Increased | Higher surface area to volume ratio. researchgate.netnih.gov |
| Higher Porosity | Increased | Allows greater fluid and cell penetration. researchgate.netnih.gov |
Degradation Product Analysis and Biological Impact
The degradation of this compound results in the release of calcium and phosphate ions, which are the primary components of natural bone mineral. cenmed.comwikipedia.org In the context of bone tissue engineering and implant applications, the biological impact of these degradation products is a critical consideration.
Studies have shown that the degradation products of HAp-based materials can influence cellular behavior. For example, the release of ions from degrading materials can affect the local microenvironment, including pH. mdpi.com In some cases, the degradation products of Li-doped HAp scaffolds have been found to be beneficial for the proliferation of osteoblasts. nih.gov The release of ions like Mg²⁺ and Li⁺ from doped HAp can occur sustainedly during cell-mediated degradation. researchgate.net
The rate of degradation and the nature of the degradation products can influence cellular responses such as cell adhesion, proliferation, and differentiation. nih.gov Ideally, the degradation rate of a scaffold should be synchronized with the rate of new bone formation, allowing for the gradual replacement of the implant material by host tissue. researchgate.netnih.gov While HAp degradation products are generally considered biocompatible as they are native to bone, a too-fast degradation rate can potentially lead to negative effects, such as the presence of macrophages and particle generation. researchgate.net
Analysis of degradation products can involve assessing the release of ions into the surrounding medium and examining changes in the material's morphology and chemical composition over time. Techniques such as scanning electron microscopy (SEM) can reveal the formation of cracks, voids, or apatite layers on the material surface during degradation. nih.govscientific.netresearchgate.netuq.edu.au Changes in mechanical properties and molecular weight (in composites with polymers) can also be analyzed to assess the extent of degradation. nih.govsemanticscholar.orgscirp.org
The biological impact of HAp degradation products extends to influencing the expression of markers related to osteogenesis, such as alkaline phosphatase (ALP) activity and collagen production. nih.govresearchgate.net The interaction between cells and the degrading material surface, mediated by protein adsorption and the release of ions, plays a vital role in guiding tissue regeneration. nih.govnih.gov
Computational Modeling and Simulation of Hydroxyapatite
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely adopted quantum mechanical method in computational chemistry and is extensively applied to study hydroxyapatite (B223615). researchgate.netnih.govmcgill.caresearchgate.net DFT calculations are used to analyze the structures and physical properties of HAp with different defects, particularly oxygen and hydroxyl vacancies. mdpi.comresearchgate.netnih.gov These calculations can reveal how defects influence the crystallographic cell parameters and the electronic band structure, including changes in the band gap. mdpi.comresearchgate.netnih.govdntb.gov.ua DFT is also employed to investigate the surface energetics of HAp, considering factors like slab thickness, vacuum width, and surface relaxation. mcgill.ca Hybrid DFT functionals are often used for more accurate calculations of structural, electronic, and spectroscopic properties. researchgate.net DFT studies have also explored the incorporation of foreign ions like magnesium and carbonate into the HAp structure and the interaction mechanisms at interfaces between HAp and other materials like rutile. acs.orgnih.gov
Modeling of Defects in this compound Crystal Lattice
Various structural defects significantly influence the properties of this compound. mdpi.comnih.govmdpi.comdntb.gov.ua Computer modeling and calculations, including ab initio and DFT methods, are crucial for studying these imperfections. mdpi.comresearchgate.netnih.govnih.gov Defects such as oxygen vacancies, hydroxyl group vacancies, interstitials, and substitutions of ions or atoms are investigated through computational approaches. mdpi.comnih.govmdpi.comdntb.gov.ua
Oxygen Vacancies
Oxygen vacancies are important defects in HAp that considerably affect its properties. mdpi.commdpi.comdntb.gov.ua These vacancies can originate from both the OH group and the PO₄ group, and their type depends on the position and symmetry of the oxygen atom. mdpi.commdpi.com DFT methods, including both local charge density approximation (LDA) and generalized gradient approximation (GGA), as well as hybrid functionals, have been used to calculate the properties of HAp with oxygen vacancies. mdpi.com The presence of oxygen vacancies can lead to changes in the band structure and band gap of HAp. mdpi.comresearchgate.netnih.govdntb.gov.ua Theoretical studies have proposed mechanisms and types of oxygen vacancies that may contribute to the photocatalytic activity of HAp under UV light. ua.pt For instance, oxygen deficiency in phosphate (B84403) groups, potentially at the O15 position, has been linked to a band gap energy of approximately 3.45 eV, falling within the UVA region. ua.pt
Hydroxyl Group Vacancies
Hydroxyl group vacancies are another significant type of defect in HAp, easily formed when hydroxyl groups leave the OH channels. nih.govmdpi.comnih.govresearchgate.netdntb.gov.ua The formation of these vacancies significantly impacts the properties of HAp. nih.gov Molecular dynamics simulations have been employed to study the evaporation of OH ions and the formation of hydroxyl vacancies at elevated temperatures. nih.govmdpi.comnih.govresearchgate.netdntb.gov.ua DFT approaches provide a deeper understanding of the mechanisms and processes behind the formation of OH group vacancies. nih.gov Calculations have shown that the formation energy of a neutral OH vacancy can vary depending on the DFT functional used, with values around 5 eV for the PBE functional and approximately 5.5 eV for hybrid functionals like HSE and B3LYP. mdpi.com
Interstitial and Substitutional Defects
In addition to vacancies, HAp can contain interstitial and substitutional defects. nih.govmdpi.com Interstitial defects involve the insertion of atoms or ions into the HAp lattice structure, such as the insertion of hydrogen atoms or protons. mdpi.com Substitutional defects occur when atoms in the HAp structure are replaced by other atoms, for example, the substitution of Ca by Fe or Sr, or P by Si. mdpi.commdpi.com Computer modeling techniques are used to investigate the uptake, structure, and distribution of substitutional defects like carbonate groups, which can replace hydroxyl groups (Type-A) or phosphate groups (Type-B). mcgill.canih.govcapes.gov.br Simulations suggest that the energetic preference for these substitutions can vary. mcgill.canih.govcapes.gov.br DFT studies have also investigated the preferred sites for substitutional ions like Fe²⁺ and Fe³⁺ (at Ca(I) and Ca(II) sites) and the favorability of Fe interstitials under different conditions. mdpi.com
Simulation of Electronic and Optical Properties
Computational methods are used to simulate and understand the electronic and optical properties of this compound, which are influenced by its structure and the presence of defects. mdpi.comresearchgate.netnih.govdntb.gov.ua DFT calculations are frequently employed to study the electronic band structure and density of states of HAp. mdpi.comnih.gov These calculations help in determining the band gap energy, which can be altered by the introduction of defects. mdpi.comresearchgate.netnih.govdntb.gov.ua
Simulations also focus on the optical properties, such as the refractive index and absorption characteristics. aip.org For instance, computational studies using DFT have investigated the optical properties of pure and zinc-doped HAp, examining their refractive indices and absorption coefficients. aip.org Pure HAp is reported to have a refractive index around 1.65 in the visible light range. aip.org Defects can introduce new absorption bands or shift existing ones, impacting the material's optical absorption. aip.org Defect-related photoluminescence (PL) properties of HAp particles are also studied computationally and experimentally, with blue and green PL emissions attributed to bulk, surface, and interface defects that create additional energy levels within the band gap. cdmf.org.br
Here is a table summarizing some calculated defect formation energies:
| Defect Type | DFT Functional | Model Used | Formation Energy (eV) | Reference |
| Neutral OH vacancy | PBE | Not specified | ~5 | mdpi.com |
| Neutral OH vacancy | HSE | Not specified | ~5.5 | mdpi.com |
| Neutral OH vacancy | B3LYP | Not specified | ~5.5 | mdpi.com |
| Carbonate (Type-A) | Not specified | Computer modelling | -404 kJ/mol | nih.govcapes.gov.br |
| Carbonate (Combined A-B) | Not specified | Computer modelling | -259 kJ/mol | nih.govcapes.gov.br |
| Carbonate (Type-B, neutral) | Not specified | Computer modelling | -1 kJ/mol | nih.govcapes.gov.br |
| Carbonate (Type-B, Na⁺ compensated) | Not specified | Computer modelling | -71 kJ/mol | nih.govcapes.gov.br |
| Carbonate (Type-B, K⁺ compensated) | Not specified | Computer modelling | -6 kJ/mol | nih.govcapes.gov.br |
Predictive Modeling of Surface Reactivity and Interactions
Predictive modeling of this compound (HA) surface reactivity and interactions is essential for understanding its behavior in biological environments and for designing advanced biomaterials. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are extensively used for this purpose aip.orgucl.ac.ukcapes.gov.brresearchgate.netacs.org. These techniques allow researchers to investigate surface structure, energy, adsorption of various molecules (water, proteins, amino acids, drugs), ion exchange, and dissolution processes aip.orgucl.ac.ukacs.orgnih.govnih.govcapes.gov.brresearchgate.netroyalsocietypublishing.orgkarger.comresearchgate.netnih.gov.
Computational studies often employ slab models to represent specific crystallographic surfaces of this compound, such as the (001), (010), and (101) planes, which are considered biologically relevant aip.orgucl.ac.ukacs.orgacs.orgroyalsocietypublishing.org. The reactivity of these surfaces can vary significantly depending on their atomic arrangement and the presence of defects or hydration layers aip.orgacs.orgacs.org.
Predictive modeling has provided detailed insights into the interaction of water with HA surfaces. DFT studies have shown that water can spontaneously dissociate on certain HA surfaces, like the (001), (010), and (101) planes, influencing their reactivity aip.orgacs.org. Molecular dynamics simulations have revealed the formation of ordered hydration layers on HA surfaces and the anisotropic diffusion of water within HA nanopores, influenced by interactions with surface ions aip.orgresearchgate.net. The strong electrostatic interaction between exposed calcium ions and water oxygen atoms, as well as hydrogen bonding between phosphate oxygen atoms and water hydrogen atoms, are key factors in HA-water interactions aip.org.
The adsorption of biomolecules, particularly proteins and peptides, on HA surfaces is another critical area where computational modeling provides valuable predictions ucl.ac.ukcapes.gov.brnih.govroyalsocietypublishing.orgkarger.comresearchgate.netnih.govacs.orgnih.gov. MD simulations have been used to study the adsorption behavior of various proteins and peptides, including collagen constituents, statherin, and bone morphogenetic protein-2 (BMP-2) ucl.ac.ukcapes.gov.brnih.govkarger.comnih.govacs.orgnih.gov. These studies indicate that electrostatic interactions play a dominant role in protein-HA interactions capes.gov.br. Specific amino acid residues, such as charged aspartic acid, glutamic acid, lysine, and arginine, are identified as primary contributors to the adsorption energy through interactions with surface calcium and phosphate groups ucl.ac.ukcapes.gov.brnih.govkarger.comresearchgate.netnih.gov. The orientation and conformation of adsorbed proteins are also influenced by the surface structure and the presence of water ucl.ac.uknih.govkarger.com. Predictive models can help understand the molecular recognition motifs involved in protein-HA binding, such as the interaction of statherin's N-terminal helix with phosphate clusters on the (001) surface nih.gov.
Computational approaches also contribute to understanding the dissolution behavior of this compound. Models have explored the mechanisms of acidic dissolution, suggesting the adsorption of protons onto surface oxygen ions and the transformation of phosphate groups nih.gov. Molecular dynamics simulations have also investigated the effect of incorporating fluoride (B91410) ions on HA dissolution resistance, showing that fluoride remains at the surface and can prevent the onset of dissolution capes.gov.br.
Detailed research findings from computational studies provide quantitative data on interaction energies, adsorption strengths, and structural changes upon interaction. For instance, DFT calculations can provide adsorption energies for different molecules on specific HA facets royalsocietypublishing.org. MD simulations can yield information on the dynamics of water molecules near the surface, the stability of adsorbed proteins, and the forces involved in their interaction capes.gov.brnih.govkarger.comnih.govacs.org.
Here is a table summarizing some types of interactions studied computationally and the methods used:
| Interaction Type | Computational Methods Used | Key Findings |
| Water-Surface Interaction | DFT, Molecular Dynamics | Spontaneous water dissociation on certain facets; formation of hydration layers; anisotropic water diffusion in nanopores; electrostatic and hydrogen bonding interactions aip.orgacs.orgresearchgate.net. |
| Protein/Peptide Adsorption | DFT, Molecular Dynamics, Monte Carlo | Electrostatic interactions are dominant; specific charged residues are key for binding; surface structure and hydration influence adsorption conformation ucl.ac.ukcapes.gov.brnih.govroyalsocietypublishing.orgkarger.comresearchgate.netnih.govacs.orgnih.gov. |
| Ion Interaction (e.g., Fluoride) | Molecular Dynamics | Ions can be incorporated into the surface, influencing dissolution resistance capes.gov.br. |
| Acid Dissolution | Computational Modeling | Proton adsorption on surface oxygen ions and transformation of phosphate groups involved in the mechanism nih.gov. |
| Interaction with Polymers | Computational Modeling | Influence of HA particle size and interphase properties on composite mechanical strength doi.org. |
Computational modeling provides a powerful tool for predicting and understanding the complex surface chemistry and interactions of this compound, offering valuable insights for applications in biomaterials and beyond nih.gov.
Biomimetic Approaches for Hydroxyapatite Systems
Mimicking Natural Biomineralization Processes
Mimicking natural biomineralization involves understanding and replicating the complex biological processes that lead to the formation of mineralized tissues. In nature, HAp formation is a highly controlled process occurring within an organic matrix, primarily composed of collagen in bone and amelogenin in enamel nih.govijmrhs.commdpi.com. This process is regulated by various biological molecules, including proteins and other non-collagenous proteins, which influence the nucleation, growth, and orientation of HAp crystals nih.govmdpi.com.
Biomimetic synthesis often utilizes simulated body fluid (SBF) solutions, which have ion concentrations similar to human plasma, to provide a physiological environment for HAp precipitation nih.govcuneyttas.com. Studies have shown that the choice of calcium and phosphate (B84403) sources in SBF can influence the resulting HAp phase and morphology nih.gov. For instance, using calcium nitrate (B79036) tetrahydrate and calcium hydroxide (B78521) sources in microwave-assisted biomimetic synthesis yielded pure HAp, while calcium chloride resulted in a mixture of tricalcium phosphates (TCP) and HAp nih.gov. The resulting HAp can exhibit nano-hexagonal rods and nano-spherical morphologies, with a Ca/P ratio close to that of bone nih.gov.
The study of biomineralization provides valuable insights for designing advanced materials with hierarchical structures similar to natural tissues nih.gov. Understanding the integration of hard and soft phases in biological matrices is crucial for materials chemistry nih.gov.
Templating and Directed Growth Mechanisms
Templating and directed growth mechanisms are central to biomimetic HAp synthesis, utilizing organic or synthetic templates to guide the nucleation and growth of inorganic crystals mdpi.comdovepress.comrsc.org. These templates provide a surface or structure that promotes the deposition of HAp in a controlled manner, influencing the crystal size, shape, and orientation mdpi.comrsc.orgmdpi.com.
Natural organic matrices, such as collagen, serve as templates in vivo, directing the deposition of HAp crystals within their structure rsc.orgmdpi.com. In biomimetic approaches, various organic molecules and polymers are used as templates to control mineralization mdpi.comrsc.orgiaea.org. For example, polyamidoamine (PAMAM) dendrimers with phosphate groups have been used to mimic the role of amelogenin in enamel biomineralization, leading to the formation of highly ordered HAp crystals similar to natural enamel ijmrhs.comijmrhs.com. These dendrimers show a strong affinity for calcium ions and the tooth enamel surface, facilitating controlled mineralization ijmrhs.comijmrhs.com.
Synthetic templates, including self-assembling peptides and functionalized polymer surfaces, can also direct HAp growth nih.govsemanticscholar.orgmdpi.com. These templates can be designed to present specific functional groups or structural features that interact with calcium and phosphate ions, promoting heterogeneous nucleation and guiding crystal assembly rsc.orgnih.gov. Enzyme-directed templating, using enzymes like alkaline phosphatase, can also control the local concentration of ions and drive HAp formation in a spatially selective manner nih.gov.
Template-directed synthesis allows for the creation of HAp structures with controlled morphology and orientation, emulating the hierarchical organization found in natural mineralized tissues acs.orgnih.gov. The interaction between the template and the mineral phase is crucial for achieving desired structural characteristics rsc.org.
Self-Assembly Processes in Hydroxyapatite (B223615) Formation
Self-assembly processes play a significant role in the formation of hierarchical structures in biological mineralization, and these principles are applied in biomimetic HAp synthesis sciopen.commdpi.comarcjournals.org. Self-assembling molecules, such as peptides and block copolymers, can form ordered structures that act as scaffolds or templates for HAp nucleation and growth mdpi.comsemanticscholar.orgarcjournals.org.
Self-assembling peptides, for instance, can form fibrillar structures that mimic the collagen matrix in bone semanticscholar.orgarcjournals.org. These peptide scaffolds can be designed with specific sequences and functional groups that attract calcium and phosphate ions, inducing HAp precipitation and guiding the formation of mineralized fibrils semanticscholar.orgarcjournals.org. The self-assembly process allows for the creation of complex, ordered organic matrices that can control the size, shape, and orientation of the growing HAp crystals mdpi.com. The secondary structure of self-assembling peptides can impact the morphology of the resulting HAp particles mdpi.com.
The driving force for apatite crystal self-assembly during biomimetic mineralization is the reduction in Gibbs free energy as the system transitions from a supersaturated solution to an equilibrium state rsc.org. This process, mediated by organic templates, leads to the formation of ordered mineral structures rsc.org.
Role of Organic Matrix Components in Biomimetic Mineralization
Organic matrix components are indispensable in natural biomineralization, regulating the formation and organization of the inorganic mineral phase nih.govrsc.orgmdpi.com. In biomimetic HAp synthesis, various organic molecules and polymers are incorporated to replicate the functions of the natural extracellular matrix mdpi.commdpi.comiaea.org.
In bone, the primary organic component is type I collagen, which self-assembles into fibrils and provides a template for HAp deposition mdpi.com. Non-collagenous proteins (NCPs), such as osteopontin, sialoprotein, osteonectin, and osteocalcin, also play crucial roles in regulating the size, orientation, and crystal habit of HAp nih.govmdpi.com. These proteins can influence mineralization through mechanisms like chelating calcium ions or releasing phosphate ions enzymatically mdpi.com.
Biomimetic systems utilize organic components like collagen, gelatin, chitosan (B1678972), and synthetic polymers to create matrices that promote controlled HAp formation mdpi.comrsc.orgfrontiersin.org. These organic templates can provide nucleation sites, control the diffusion of ions, and influence the morphology and crystallinity of the precipitated HAp dovepress.comrsc.org. The interaction between the organic matrix and the inorganic phase is critical for achieving biomimetic hierarchical structures nih.govmdpi.com. Studies have shown that incorporating organic matrices like decellularized periosteum into hydrogels can create a biomimetic osteogenic microenvironment that promotes the formation of bone-like nano-HAp and supports cell activity acs.org. The presence of extracellular matrix proteins in these organic matrices can facilitate the binding of ions and promote biological processes relevant to bone formation acs.org.
The use of organic matrix components allows for the synthesis of hybrid organic-inorganic materials that closely resemble the composition and structure of natural mineralized tissues, offering potential for applications in tissue regeneration mdpi.comrsc.org.
Hydroxyapatite in Advanced Drug Delivery Systems Research
Mechanisms of Drug Adsorption and Encapsulation
The ability of hydroxyapatite (B223615) to serve as a drug carrier is fundamentally linked to the mechanisms by which drug molecules interact with and are incorporated into its structure. These mechanisms primarily involve surface adsorption and encapsulation within the HAp matrix. Factors such as the specific surface area, pore size, and porosity of the HAp material significantly influence the adsorption and release capabilities. mdpi.comnih.gov The surface chemistry of HAp, with its calcium cations (Ca²⁺) and phosphate (B84403) anions (PO₄³⁻), provides multiple sites for interaction with a variety of drug molecules. mdpi.com
Electrostatic Interactions
Electrostatic interactions play a crucial role in the adsorption of charged drug molecules onto the surface of this compound. The surface charge of HAp can be influenced by factors such as pH and ionic substitution. At pH values below its isoelectric point (typically between 7 and 8.5), the HAp surface tends to be positively charged, favoring the adsorption of anionic species. Conversely, at higher pH values, the surface becomes more negatively charged, promoting the adsorption of cationic molecules. mdpi.comchemrxiv.org The interaction between negatively charged oxygen atoms of certain drug molecules and the Ca²⁺ ions on the HAp surface is a key example of electrostatic adsorption. tandfonline.commdpi.com The carbonate content in HAp can also influence the nature of adsorption, with higher carbonate content potentially leading to more physical adsorption compared to chemical interactions. nih.gov Studies have shown that increasing the loading of this compound can provide additional active sites, enhancing electrostatic interactions and thus prolonging drug release. ui.ac.id
Hydrogen Bonding and Chelation
Beyond electrostatic forces, hydrogen bonding also contributes significantly to the interaction between drug molecules and this compound. The hydroxyl (OH⁻) groups present in the HAp structure can form hydrogen bonds with appropriate functional groups on drug molecules. mdpi.commdpi.com This type of interaction has been suggested as a main mechanism for the adsorption of certain drugs, such as doxorubicin (B1662922) and ibuprofen, onto HAp surfaces. encyclopedia.pubsemanticscholar.org
Controlled and Sustained Drug Release Kinetics
One of the key advantages of utilizing this compound in drug delivery systems is its potential to achieve controlled and sustained drug release. researchgate.nettandfonline.com While HAp can sometimes exhibit an initial burst release of loaded drugs, particularly when the interaction is primarily surface adsorption, various strategies are employed to modulate the release kinetics. mdpi.comnih.gov The porous structure of HAp allows for drugs to diffuse out over time, with the release rate influenced by pore size, drug molecule size, and drug-HAp interactions. researchgate.net
Ion exchange is another mechanism contributing to controlled release, where drug ions are gradually released as they are replaced by other ions from the surrounding environment. researchgate.net The dissolution rate of HAp itself, which is pH-sensitive, can also play a role in drug release, particularly in acidic environments where HAp undergoes dissolution. researchgate.net Surface modifications and the formation of composite materials with polymers are actively researched approaches to prolong drug release and mitigate burst effects. mdpi.comnih.govresearchgate.net For example, studies have shown that incorporating this compound into alginate beads can sustain acetaminophen (B1664979) release for an extended period. ui.ac.id Similarly, polymer coatings on HAp nanoparticles have been investigated to sequester drugs and control their release. Research findings often involve fitting release data to kinetic models like the Korsmeyer–Peppas model to understand the underlying release mechanisms, such as diffusion. ui.ac.id
pH-Responsive Drug Release Systems
The pH-sensitive solubility of this compound makes it particularly well-suited for the development of pH-responsive drug delivery systems. researchgate.net HAp tends to dissolve more readily in acidic environments. This property can be exploited to design systems that release their drug payload preferentially at sites with lower pH, such as tumor tissues or areas of inflammation. researchgate.net
Studies have demonstrated that the release rate of drugs from HAp carriers can be significantly higher in acidic conditions compared to physiological pH. semanticscholar.org This differential release behavior allows for targeted drug delivery to diseased tissues characterized by a lower extracellular pH. By tuning the properties of the HAp carrier, such as its crystallinity and composition, the pH-dependent dissolution and subsequent drug release can be further controlled. researchgate.net
Research into Targeted Drug Delivery Strategies
Research into HAp-based drug delivery systems is increasingly focused on achieving targeted delivery to specific sites within the body, thereby maximizing therapeutic efficacy and minimizing systemic side effects. researchgate.nettandfonline.comnih.gov Targeted drug delivery strategies can be broadly categorized into passive targeting, active targeting, and physical targeting. nih.govrsc.org
Passive targeting often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles of a certain size tend to accumulate in tissues with leaky vasculature, such as tumors. The composition, particle size, and surface charge of HAp carriers can be modified to enhance their accumulation at the target site through passive mechanisms. nih.govrsc.org
Active targeting involves functionalizing the surface of HAp carriers with ligands that specifically bind to receptors overexpressed on the surface of target cells, such as cancer cells. nih.govrsc.org Hyaluronic acid, for instance, has been used to modify HAp nanoparticles to target CD44 receptors, which are abundant on some cancer cells. researchgate.net
Physical targeting methods utilize external stimuli, such as magnetic fields, heat, or light, to trigger drug release from HAp carriers localized at the target site. rsc.orgrsc.org Research explores the incorporation of responsive elements into HAp systems to achieve on-demand drug release.
This compound's inherent affinity for bone tissue also makes it an excellent candidate for bone-targeted drug delivery, relevant for treating conditions like osteoporosis, bone infections, and bone tumors. researchgate.nettandfonline.comcd-bioparticles.net Porous HAp structures can be infused with drugs and used for targeted delivery to bone, simultaneously aiding in tissue regeneration. tandfonline.com
Hybrid this compound-Based Drug Carrier Systems
To overcome some limitations of pure this compound as a drug carrier, such as potential burst release and mechanical brittleness, significant research is directed towards developing hybrid HAp-based systems. These hybrids typically combine HAp with organic polymers or other inorganic materials to create composite carriers with enhanced properties. mdpi.comresearchgate.netmdpi.com
Polymer-HAp composites are widely studied, utilizing both natural polymers (like alginate, chitosan (B1678972), and gelatin) and synthetic polymers (like poly-lactic acid (PLA) and poly(vinyl alcohol) (PVA)). tandfonline.commdpi.comui.ac.idresearchgate.netacs.org These composites can offer improved mechanical strength, controllable degradation rates, and better control over drug release kinetics. mdpi.commdpi.com For example, PLA/hydroxyapatite microspheres have been developed for the sustained delivery of antibiotics like vancomycin. tandfonline.com The interaction between the polymer matrix and HAp nanoparticles, often involving intermolecular forces, contributes to the improved properties of these hybrid systems. mdpi.com
Hybrid systems can be fabricated into various morphologies, including microcapsules, scaffolds, nanofibers, and microspheres, using techniques such as electrospinning, 3D printing, and freeze-drying. tandfonline.commdpi.com These structures can be tailored to specific applications and can incorporate multiple therapeutic agents or targeting ligands. mdpi.com Research demonstrates that the ratio of polymer to HAp can influence drug loading and release behavior in these composites. acs.org
In addition to polymer composites, hybrid systems incorporating other inorganic materials or biomolecules like proteins (e.g., bovine serum albumin) are also being explored to create multifunctional drug carriers with tailored release profiles and enhanced targeting capabilities. nih.govnih.govresearchgate.net
Q & A
Q. How should researchers design in vitro mineralization studies to mimic physiological conditions?
- Answer :
- Simulated Body Fluid (SBF) : Prepare with ion concentrations matching human blood plasma (e.g., Na⁺ 142.0, Ca²⁺ 2.5 mM) .
- Dynamic systems : Use flow-through reactors instead of static immersion to better replicate vascularization .
- Endpoint analysis: Combine SEM-EDS for surface deposition and ICP-OES for ion depletion quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
